molecular formula C14H15N3O3 B2889665 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-phenoxyethanone CAS No. 2034286-03-6

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-phenoxyethanone

Cat. No.: B2889665
CAS No.: 2034286-03-6
M. Wt: 273.292
InChI Key: IAFQBYBEXHBOOV-UHFFFAOYSA-N
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Description

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-phenoxyethanone is a compound that features a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a phenoxyethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-phenoxyethanone typically involves the formation of the 1,2,4-oxadiazole ring through cyclization reactions. One common method is the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, under basic conditions . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and bases like sodium hydroxide (NaOH) at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-phenoxyethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxyethanone moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The phenoxyethanone moiety may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Biological Activity

The compound 1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-phenoxyethanone is a member of a class of chemical compounds that have garnered attention for their potential biological activities. The oxadiazole moiety is often associated with various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C15H16N4O3\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_3

This compound features an oxadiazole ring, which is known for its ability to interact with various biological targets. The pyrrolidine and phenoxy groups enhance its bioactivity by potentially facilitating receptor binding.

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of oxadiazole derivatives. For instance, derivatives similar to the target compound have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. In one study, compounds containing the oxadiazole ring demonstrated Minimum Inhibitory Concentrations (MICs) as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Organism
Compound A8Staphylococcus aureus
Compound B16Escherichia coli

2. Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has been attributed to their ability to inhibit pro-inflammatory cytokines. A study reported that a similar compound reduced TNF-alpha levels in lipopolysaccharide (LPS)-stimulated macrophages by up to 50% . This suggests that the target compound may also possess anti-inflammatory properties.

3. Anticancer Activity

Research has indicated that compounds containing the oxadiazole moiety can induce apoptosis in cancer cells. For example, a derivative with structural similarities to the target compound was shown to inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 10 to 30 µM .

Cell LineIC50 (µM)
MCF-715
HeLa25

The biological activity of this compound may be attributed to its interaction with specific receptors or enzymes involved in metabolic pathways. Computational studies suggest that the oxadiazole ring can form hydrogen bonds with amino acid residues in target proteins, enhancing binding affinity and specificity .

Case Study 1: Antimicrobial Efficacy

In a recent study published in Drug Target Insights, researchers synthesized several oxadiazole derivatives and tested their antimicrobial activities. The study highlighted that certain modifications to the oxadiazole ring significantly enhanced antibacterial properties against resistant strains of bacteria .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of pyrrolidine-containing oxadiazoles. The results indicated that these compounds effectively reduced inflammation markers in animal models of arthritis, demonstrating their potential for therapeutic applications in inflammatory diseases .

Properties

IUPAC Name

1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-13(9-19-12-4-2-1-3-5-12)17-7-6-11(8-17)14-15-10-20-16-14/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFQBYBEXHBOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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